

Sodium Pentaborate Pentahydrate: A Technical Guide to its Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: Sodium pentaborate pentahydrate

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Abstract

Sodium pentaborate pentahydrate ($\text{NaB}_5\text{O}_{13} \cdot 5\text{H}_2\text{O}$), a significant member of the borate family, has a history intertwined with the broader exploration of boron chemistry. While its constituent components, borax and boric acid, have been utilized for centuries, the specific isolation and characterization of the pentahydrate form arose from systematic studies of the sodium oxide-boric oxide-water system. This technical guide provides an in-depth exploration of the discovery, synthesis, and physicochemical properties of **sodium pentaborate pentahydrate**. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data. Furthermore, this guide delves into its emerging role in oncology, with a focus on its mechanism of action in specific cancer cell signaling pathways.

Discovery and History

The history of **sodium pentaborate pentahydrate** is not marked by a singular discovery event but rather by a gradual understanding of the complex phase relationships within the sodium borate-water system. The foundational components of sodium pentaborate have a rich history spanning centuries.

Boron compounds, in the form of borax (sodium tetraborate), were known and used in ancient civilizations for applications such as metallurgy and glassmaking.[1] The element boron itself was not isolated until 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard.[2] Boric acid was first prepared in 1702 by Wilhelm Homberg.[3]

The specific identification of various hydrated sodium borates, including the pentahydrate, is a result of systematic physicochemical studies, particularly the elucidation of the ternary phase diagram of the $\text{Na}_2\text{O}-\text{B}_2\text{O}_3-\text{H}_2\text{O}$ system. These studies, conducted in the late 19th and early 20th centuries, revealed the conditions of temperature and concentration under which different stable borate hydrates crystallize. While a definitive first synthesis of pure **sodium pentaborate pentahydrate** is not well-documented, its existence as a stable phase under specific conditions was established through this fundamental research.

Early industrial production of borates, particularly after the discovery of large deposits in the United States in the 19th century, focused on refining naturally occurring borax.[4][5] The synthesis of other borate salts, like sodium pentaborate, likely evolved from the desire to create compounds with specific properties, such as higher boron content or different solubility characteristics, for various industrial applications.

Physicochemical Properties

Sodium pentaborate pentahydrate is a white, crystalline solid with the chemical formula $\text{NaB}_5\text{O}_{10} \cdot 5\text{H}_2\text{O}$. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of Sodium Pentaborate Pentahydrate

| Property | Value |
|---------------------|--|
| Molecular Formula | $\text{NaB}_5\text{O}_8 \cdot 5\text{H}_2\text{O}$ |
| Molecular Weight | 295.1 g/mol |
| Appearance | White, crystalline solid |
| Relative Density | 1.69 at 20°C |
| Melting Point | >500°C (decomposes) |
| Solubility in Water | 7.5% at 10°C; 51.0% at 100°C |

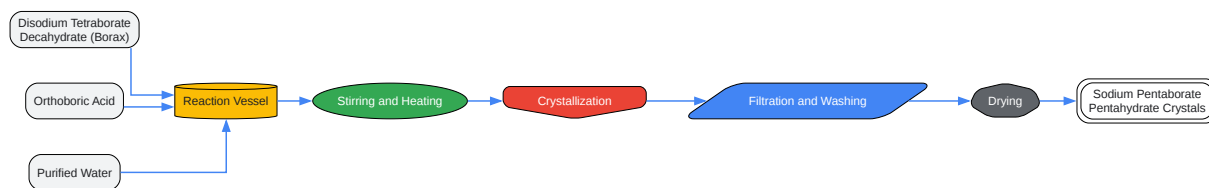
Table 2: Chemical Composition of Sodium Pentaborate Pentahydrate

| Component | Theoretical Percentage |
|---|------------------------|
| Boric Oxide (B_2O_3) | 58.98% |
| Sodium Oxide (Na_2O) | 10.5% |
| Water of Crystallization (H_2O) | 30.52% |

Synthesis of Sodium Pentaborate Pentahydrate

The contemporary and most efficient method for synthesizing **sodium pentaborate pentahydrate** involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid.

Logical Workflow for Synthesis



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Caption: A logical workflow for the synthesis of **sodium pentaborate pentahydrate**.

Experimental Protocol: Synthesis from Borax and Boric Acid

This protocol is adapted from established industrial methods.

Materials:

- Disodium tetraborate decahydrate (Borax, $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)
- Orthoboric acid (H_3BO_3)
- Purified water
- Reaction vessel with heating and stirring capabilities
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

Procedure:

- **Reactant Preparation:** A specific molar ratio of borax to boric acid is crucial for the formation of the pentaborate. A common starting point is a molar ratio in the range of 1:1 to 1:2 of

borax to boric acid.

- **Dissolution:** The calculated amounts of borax and boric acid are added to a reaction vessel containing purified water.
- **Reaction:** The mixture is heated and stirred to facilitate the dissolution of the reactants and promote the formation of the pentaborate ion in solution. The temperature is typically maintained in the range of 60-80°C.
- **Crystallization:** The solution is then cooled to induce the crystallization of **sodium pentaborate pentahydrate**. The rate of cooling can influence crystal size and purity.
- **Isolation:** The resulting crystals are separated from the mother liquor by filtration.
- **Washing:** The isolated crystals are washed with cold purified water to remove any remaining soluble impurities.
- **Drying:** The purified crystals are dried in an oven at a moderate temperature (e.g., 50-60°C) to remove excess water without causing dehydration of the crystalline structure.

Characterization:

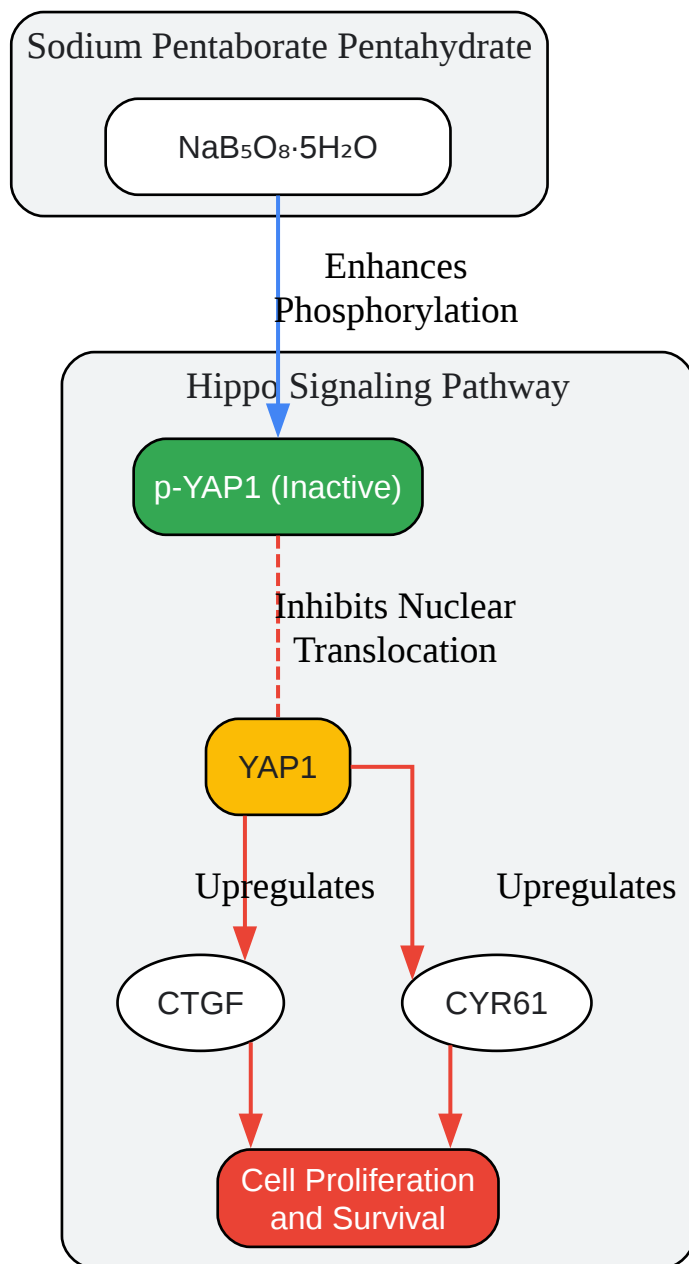
The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermal analysis (TGA/DSC) to determine the water of hydration and decomposition temperature.

Applications in Drug Development: Anticancer Properties

Recent research has highlighted the potential of **sodium pentaborate pentahydrate** as an anticancer agent.^{[6][7][8]} Studies have shown that it can selectively induce apoptosis and cell cycle arrest in various cancer cell lines, including colorectal, lung, and breast cancer.^{[6][8][9]}

Signaling Pathway: Inhibition of the Hippo Signaling Pathway in Colorectal Cancer

One of the key mechanisms of action of **sodium pentaborate pentahydrate** in colorectal cancer cells is the inhibition of the oncogenic Hippo signaling pathway.[6][7]



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Caption: The effect of **sodium pentaborate pentahydrate** on the Hippo signaling pathway in colorectal cancer cells.

In colorectal cancer, the Hippo pathway is often dysregulated, leading to the activation of the transcriptional co-activator YAP1.[6] Activated YAP1 translocates to the nucleus and upregulates the expression of genes such as CTGF and CYR61, which promote cell proliferation and survival.[6][7] **Sodium pentaborate pentahydrate** has been shown to enhance the phosphorylation of YAP1 (p-YAP1).[6][7] This phosphorylation leads to the cytoplasmic retention and inactivation of YAP1, thereby preventing its nuclear translocation and the subsequent expression of its target genes. This ultimately results in the suppression of cancer cell growth.[6]

Experimental Protocol: Cell Viability Assay (MTS Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

- Colorectal cancer cell lines (e.g., HCT-116, HT-29)
- Normal colon epithelial cell line (e.g., CCD-18Co)
- **Sodium pentaborate pentahydrate**
- Complete cell culture medium
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer and normal cell lines in 96-well plates at a predetermined density (e.g., 5×10^3 cells/well) and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Prepare a series of dilutions of **sodium pentaborate pentahydrate** in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

- Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
- MTS Assay: At the end of each incubation period, add the MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-4 hours).
- Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC_{50}) can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

Sodium pentaborate pentahydrate, a compound with a rich chemical heritage, has transitioned from a subject of fundamental phase equilibrium studies to a promising candidate in drug development. Its synthesis from readily available precursors, borax and boric acid, is well-established. The growing body of research on its selective anticancer properties, particularly its ability to modulate key signaling pathways like the Hippo pathway, underscores its potential for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview for researchers and scientists interested in the discovery, synthesis, and biological applications of this versatile boron compound.

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